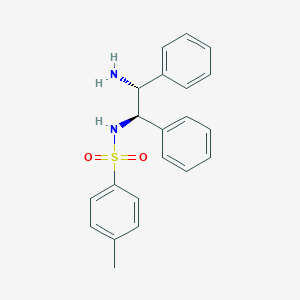

![molecular formula C18H19N5O2 B131684 2,4-二氢-4-[4-[4-(4-羟基苯基)-1-哌嗪基]苯基]-3H-1,2,4-三唑-3-酮 CAS No. 79538-90-2](/img/structure/B131684.png)

2,4-二氢-4-[4-[4-(4-羟基苯基)-1-哌嗪基]苯基]-3H-1,2,4-三唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

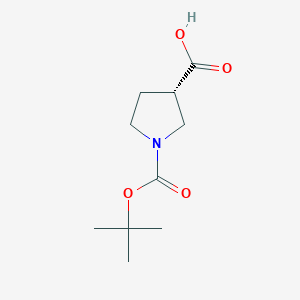

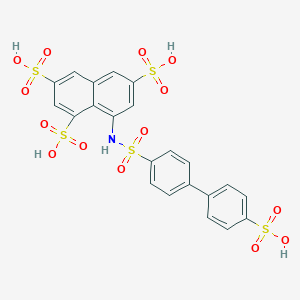

The compound "2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse pharmacological activities. The triazole derivatives are of significant interest due to their potential antimicrobial properties, as demonstrated in the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with varying substituents that have shown good to moderate activities against test microorganisms .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives involves the reaction of ester ethoxycarbonylhydrazones with primary amines. For instance, a derivative was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and subsequently converted to a Schiff base by using 4-methoxybenzaldehyde. Mannich base derivatives were also obtained using morpholine or methyl piperazine as the amine component . This illustrates the versatility in the synthetic routes available for triazole derivatives, which can be tailored to introduce various functional groups and achieve desired biological activities.

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly, with some displaying a chair-shaped piperazine ring and a planar triazole ring. For example, a related molecule, Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate, exhibits a phenyl substituent that is perpendicular to the triazole ring, indicating a dihedral angle of 90 degrees. The methylene substituent on the piperazine ring occupies an equatorial position, and weak intermolecular C—H⋯O hydrogen bonding is present in the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be manipulated through the introduction of various substituents, which can affect their interaction with biological targets. For instance, the synthesis of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a compound with a piperazine moiety, was confirmed by various analytical techniques and showed significant affinity to serotonin receptors, similar to the atypical antipsychotic drug aripiprazole . This suggests that the triazole core, when appropriately substituted, can be involved in key interactions with biological receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of a piperazine ring and a triazole ring can lead to the formation of non-covalent interactions, such as hydrogen bonding, which can affect the compound's solubility, stability, and crystalline form. For example, the weak intermolecular C—H⋯O hydrogen bonding observed in the crystal structure of a related triazole derivative can influence its crystal packing and melting point . These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the drug is absorbed, distributed, metabolized, and excreted in the body.

科学研究应用

科学研究中的哌嗪衍生物

哌嗪衍生物以其广泛的治疗应用而著称。它们已被探索用于治疗抑郁症、精神病和焦虑症的潜力。研究集中在芳基哌嗪衍生物的 N-脱烷基化,导致形成 1-芳基-哌嗪,它们被代谢并显示出与人畜中的各种血清素受体相关的效应。这类化合物经历广泛的代谢,包括氧化成羟基化物,然后被排泄,表明它们具有重要的药代动力学和药效学特性 (Caccia,2007)。

科学研究中的三唑衍生物

三唑衍生物代表了一类关键的杂环化合物,具有广泛的生物活性。三唑,包括 1,2,4-三唑衍生物,由于其结构变异和多样的生物活性,已被研究用于开发新药的潜力。它们在各种治疗领域显示出前景,包括抗炎、抗菌、抗肿瘤和抗病毒特性。这些化合物一直是专利和研究的重点,旨在开发用于制药应用的新化学实体 (Ferreira 等人,2013)。

安全和危害

The compound has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338).

属性

IUPAC Name |

4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-17-7-5-15(6-8-17)22-11-9-21(10-12-22)14-1-3-16(4-2-14)23-13-19-20-18(23)25/h1-8,13,24H,9-12H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROLAUXVBLEXLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568615 |

Source

|

| Record name | 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one | |

CAS RN |

79538-90-2 |

Source

|

| Record name | 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

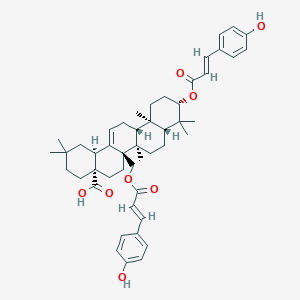

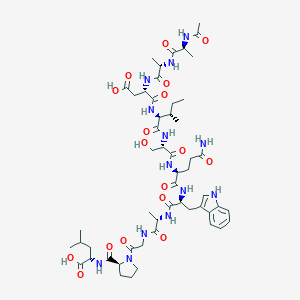

![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)

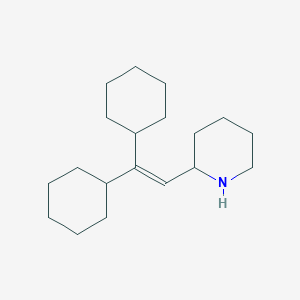

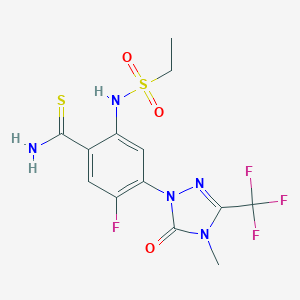

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)

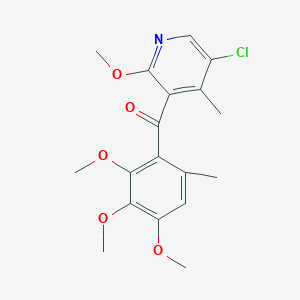

![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)